molecular formula C26H26F6N4O3 B1191596 BMS-911172

BMS-911172

Cat. No.: B1191596
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-911172 (CAS: 1644248-18-9) is a synthetic, brain-penetrant small molecule inhibitor of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis and implicated in neuropathic pain, viral infection, and neurodegenerative diseases . Developed by Bristol Myers Squibb, it exhibits an IC50 of 35 nM against AAK1 . Its molecular formula is C16H19F2N3O3 (molecular weight: 339.34) with favorable physicochemical properties: clogP = 1.9, topological polar surface area (tPSA) = 90 Ų, ligand efficiency (LE) = 0.45, and lipophilic ligand efficiency (LLE) = 6.0 . This compound is ATP-competitive, forming hydrogen bonds within the ATP-binding hinge region .

Properties

Molecular Formula

C26H26F6N4O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

BMS-911172;  BMS 911172;  BMS911172; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Selectivity and Potency

BMS-911172 vs. BMT-124110 :

  • BMT-124110 (IC50 = 0.9 nM) is a more potent AAK1 inhibitor but shows off-target activity against BMP-2-induced kinase (BIKE, IC50 = 17 nM) and cyclin G-associated kinase (GAK, IC50 = 99 nM) . In contrast, this compound demonstrates superior selectivity, with profiling against 219 kinases at 1 µM revealing minimal off-target interactions .
  • This compound ’s higher LE (0.45 vs. undisclosed for BMT-124110) suggests better optimization of binding energy per atom .

This compound vs. BMS-986176/LX-9211 :

  • BMS-986176/LX-9211 is the only AAK1 inhibitor in clinical trials (Phase II for neuropathic pain) .

Pharmacokinetic and Physicochemical Properties

  • Solubility : this compound has high solubility in DMSO (100 mg/mL or 294.69 mM), facilitating in vitro studies . Data for comparators like LP-935509 are unavailable.
  • Pharmacokinetics : In male G57BL6 mice, this compound showed excellent PK parameters (undisclosed values), outperforming analogs (compounds 14 and 15) in the same study .

In Vivo Efficacy

  • This compound demonstrated efficacy in rat models of persistent and neuropathic pain, validating AAK1 as a therapeutic target .

Structural and Functional Insights

  • Binding Mode : this compound’s hydrogen-bond interactions in the ATP-binding site contribute to its selectivity . SAR studies highlight that modifications to the aryl amide scaffold (e.g., difluoromethoxy and oxazolyl groups) optimize AAK1 affinity .
  • Brain Penetrance: this compound’s design prioritizes blood-brain barrier penetration, critical for targeting neuropathic pain .

Data Table: Key Parameters of AAK1 Inhibitors

Compound IC50 (AAK1) Selectivity (Off-Targets) Clinical Stage Key Properties
This compound 35 nM High (219-kinase panel) Preclinical clogP=1.9, tPSA=90 Ų, LE=0.45
BMT-124110 0.9 nM BIKE (17 nM), GAK (99 nM) Preclinical Potent but less selective
BMS-986176 Undisclosed Undisclosed Phase II Clinical candidate for pain
LP-935509 Undisclosed Undisclosed Preclinical Mentioned in SAR studies

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